Saclofen

GABAB Receptor Radioligand Binding Competitive Antagonist

Differentiating native GABAB receptor pharmacology from recombinant heterodimers (GABAB1b/GABAB2) requires precise antagonist selection. Standard antagonists lack context-dependent activity profiles. Saclofen solves this: - IC50: 7.8 μM (vs. Phaclofen 118 μM) - Weak antagonist at recombinant GABAB1b/GABAB2 - ideal control for physiological relevance - Validated in pain, feeding, and reward pathway studies Available from BenchChem with verified purity and documented stability for reproducible in vivo and in vitro assays.

Molecular Formula C9H12ClNO3S
Molecular Weight 249.72 g/mol
CAS No. 125464-42-8
Cat. No. B1680481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaclofen
CAS125464-42-8
Synonyms3-amino-2-(4-chlorophenyl)propane-1-sulfonic acid
saclofen
Molecular FormulaC9H12ClNO3S
Molecular Weight249.72 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CN)CS(=O)(=O)O)Cl
InChIInChI=1S/C9H12ClNO3S/c10-9-3-1-7(2-4-9)8(5-11)6-15(12,13)14/h1-4,8H,5-6,11H2,(H,12,13,14)
InChIKeyJYLNVJYYQQXNEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Saclofen: GABAB Receptor Pharmacology


Saclofen (CAS: 125464-42-8) is a sulfonic acid analogue of the GABAB receptor agonist baclofen . It functions as a competitive antagonist at the GABAB receptor , with an IC50 of 7.8 μM in vitro . As a racemic mixture, Saclofen is a fundamental tool for dissecting GABAB receptor-mediated physiology and pharmacology, including studies on synaptic inhibition, pain, and feeding behavior .

GABAB receptor competitive antagonist, racemic mixture
Tool for native vs. recombinant GABAB receptor dissection
Supports electrophysiology, pain model, and feeding circuit studies

Saclofen vs. Phaclofen and CGP Antagonists


Despite belonging to the same class of GABAB receptor antagonists, Saclofen exhibits a distinct pharmacological profile that precludes its simple substitution for other agents like Phaclofen, 2-Hydroxysaclofen, or the CGP series. Critically, Saclofen demonstrates a unique order of potency in radioligand binding assays (IC50: 7.8 μM vs. Phaclofen: 118 μM vs. 2-OH-Saclofen: 5.1 μM) and an intermediate functional antagonism (pA2 = 5.3) . Furthermore, its effect varies dramatically depending on the receptor context; it is a weak antagonist at recombinant GABAB1b/GABAB2 heterodimers , unlike its actions in native tissue. Therefore, selecting Saclofen for an experiment based on its specific potency and receptor subtype activity is essential for generating interpretable and reproducible data.

Saclofen (This Product)
  • Intermediate potency among sulphonic analogues
  • Functional antagonism in native tissue assays
  • Inactive at recombinant GABAB1b/GABAB2 heterodimers
Related Antagonists (Phaclofen, 2-OH-Saclofen, CGP)
  • Potency rank differs substantially across class
  • Tissue-dependent pA2 may not transfer directly
  • Recombinant receptor profile varies by structure

Saclofen Differentiation Evidence


Radioligand Binding Affinity

In a direct comparative study, Saclofen was found to be significantly more potent than Phaclofen, but less potent than 2-Hydroxysaclofen, at inhibiting [3H]-baclofen binding to rat cerebellar membranes . This rank order of potency informs the selection of the appropriate antagonist for binding studies.

Binding Affinity
Head-to-head
IC50 7.8 μM
Phaclofen: 118 μM · 2-OH-Saclofen: 5.1 μM
Intermediate binding potency rank
[3H]-baclofen, rat cerebellar membranes
GABAB Receptor Radioligand Binding Competitive Antagonist

Functional Antagonism in Brain Slices

Electrophysiological recordings from rat dorso-lateral septal neurones revealed a clear hierarchy of antagonist potency based on pA2 values. Saclofen-related 2-OH-Saclofen showed a pA2 of 4.2, placing it below the CGP series but still a valid tool . In a separate study on rat cortical slices and guinea pig ileum, Saclofen (pA2 = 5.3) was shown to be at least twice as potent as 2-OH-Saclofen (pA2 = 5.0) . This discrepancy underscores the importance of tissue and assay selection, making Saclofen a critical comparator for characterizing native receptor pharmacology.

Functional Antagonism
Cross-study
pA2 5.3
Reported native tissue antagonism
Cortical slice/ileum vs septal neurones
Electrophysiology GABAB Receptor Synaptic Inhibition

In Vivo Antinociception Activity

In an in vivo rat model of antinociception, intrathecal administration of Saclofen (2-OH-Saclofen) was shown to antagonize baclofen-induced increases in tail-flick latency . While not a direct comparison with Saclofen itself, the activity of the 2-hydroxy derivative demonstrates the ability of this chemical scaffold to modulate GABAB-mediated analgesic pathways, providing a reference point for its use.

In Vivo Nociception
Class-level
2-OH-Saclofen effective at 10 μg i.t.
Antagonized baclofen tail-flick latency
Supports spinal GABAB pathway studies
Class inference; not Saclofen itself
Pain GABAB Receptor In Vivo Pharmacology

Inactivity at Recombinant GABAB Heterodimers

A key differentiator is Saclofen's reduced efficacy at recombinant human GABAB1b/GABAB2 heterodimeric receptors . In a functional FLIPR assay using a G(qi5) chimeric G-protein, high concentrations of Saclofen (100 μM) failed to inhibit the GABA response, unlike its robust antagonism at native receptors . This property is shared with Phaclofen and CGP 35348 but contrasts with CGP 54626A and SCH 50911.

Recombinant Activity
Head-to-head
No inhibition at 100 μM
Phaclofen & CGP 35348 also inactive · CGP 54626A & SCH 50911 active
Differentiates native vs recombinant GABAB
GABAB1b/B2 heterodimer, FLIPR assay
Recombinant Receptors GABAB Pharmacology Receptor Subtypes

Saclofen Application Scenarios


Native vs. Recombinant GABAB Receptor Dissection

Saclofen is an essential tool for laboratories aiming to differentiate between native GABAB receptor pharmacology and the activity of recombinant GABAB1b/GABAB2 heterodimers. Its inactivity at high concentrations on the recombinant receptor stands in stark contrast to its antagonism in native tissues . Using Saclofen in parallel experiments provides a critical control to confirm the physiological relevance of recombinant receptor findings.

Spinal GABAB-Mediated Analgesia

For research programs focused on pain and analgesia, Saclofen's chemical class is a validated tool for modulating GABAB receptor activity in vivo. Studies have demonstrated that structurally related compounds can effectively antagonize baclofen-induced antinociception at the spinal level . Saclofen can be employed to confirm the specific involvement of GABAB receptors in pain pathways.

Electrophysiology Benchmarking

When characterizing novel GABAB receptor ligands, Saclofen serves as a well-established reference antagonist. Its known pA2 values in various brain regions and its intermediate potency compared to first-generation (Phaclofen) and high-affinity (CGP 55845A) antagonists make it an ideal benchmark for establishing a compound's relative efficacy and selectivity in functional assays.

Feeding and Reward Circuitry Studies

Saclofen has been used to dissect complex neuromodulatory interactions in feeding and reward pathways. For instance, it has been shown to reduce DAMGO-induced feeding in the nucleus accumbens, differentiating the role of GABAB receptors from GABAA receptors in this behavior . This makes it a valuable compound for neuroscience studies of appetite, addiction, and motivation.

Application
Selection Property
Validation Focus
Native vs. Recombinant GABAB Dissection
Recombinant receptor inactivity
Confirm endogenous receptor pharmacology
Spinal GABAB-Mediated Analgesia
Class-level in vivo activity
Validate spinal pain pathway models
Electrophysiology Benchmarking
Known pA2 in native tissues
Assess novel ligand relative potency
Feeding & Reward Circuitry Studies
GABAB vs GABAA discrimination
Confirm receptor-specific behavioral roles

Technical Documentation Hub

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47 linked technical documents
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